2-(Aminomethyl)-5-methylanilinedihydrochloride
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Overview
Description
2-(Aminomethyl)-5-methylanilinedihydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group and a methyl group attached to an aniline ring, forming a dihydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylanilinedihydrochloride typically involves the following steps:
Nitration: The starting material, 5-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The resulting 2-amino-5-methylaniline is then subjected to aminomethylation using formaldehyde and a secondary amine.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylanilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other oxidized or reduced forms of the compound.
Scientific Research Applications
2-(Aminomethyl)-5-methylanilinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylanilinedihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)aniline
- 5-Methylaniline
- 2-(Aminomethyl)-4-methylaniline
Uniqueness
2-(Aminomethyl)-5-methylanilinedihydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the aniline ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C8H14Cl2N2 |
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Molecular Weight |
209.11 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)8(10)4-6;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI Key |
IKBMAZYTQGSCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N.Cl.Cl |
Origin of Product |
United States |
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